molecular formula C7H16BNO3 B12674803 Einecs 285-976-8 CAS No. 85169-33-1

Einecs 285-976-8

Cat. No.: B12674803
CAS No.: 85169-33-1
M. Wt: 173.02 g/mol
InChI Key: IODGZHNZZXXHPM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Perfluoroalkyl Carboxylic Acid Research

The commercial production of PFAS began in the 1940s, and since the 1950s, these substances have been used in numerous industrial and commercial applications. acs.orgnih.govtaylorandfrancis.com The unique properties of PFCAs, such as their ability to repel both water and oil, led to their widespread use as processing aids in the manufacturing of fluoropolymers like Teflon, and as surfactants and emulsifiers. wikipedia.orgacs.orgnih.gov

Research into the environmental presence of these compounds gained significant momentum following the discovery of organic fluorine in human blood samples in 1968. utoronto.ca By the early 2000s, studies confirmed the global distribution of PFCAs, detecting them in wildlife and human blood. utoronto.canih.gov This led to increased scrutiny and a shift in industrial production. Initiatives starting in 2000 prompted major producers in Western Europe, Japan, and the United States to phase out long-chain PFCAs and their precursors, often replacing them with short-chain homologues or other fluorinated alternatives. acs.orgnih.gov Consequently, production and use of these compounds increased in Asia. acs.org More recently, countries like China have also begun to restrict the use of long-chain PFCAs, with some facilities ceasing production of compounds like perfluorooctanoic acid (PFOA) and shifting to alternatives such as perfluorohexanoic acid (PFHxA). acs.orgnih.gov

Academic Significance of Perfluoroalkyl Carboxylic Acids in Chemical and Environmental Sciences

The academic significance of PFCAs stems from their unique chemical properties and their status as persistent organic pollutants (POPs). nih.gov Their strong carbon-fluorine bonds make them resistant to thermal, chemical, and biological degradation. pops.intd-nb.info This persistence, combined with their widespread presence in the environment, has made them a major subject of research in environmental science. nih.gov

Scientists are particularly interested in their environmental fate and transport. Although they have low volatility, PFCAs are found in remote regions, suggesting long-range transport via atmospheric and oceanic currents, either as the acids themselves or as volatile precursors. pops.int Their amphiphilic nature, possessing both hydrophobic and hydrophilic properties, influences their interaction with environmental media like soil, sediment, and microplastics. taylorandfrancis.comrsc.org

In chemistry, the study of PFCAs has led to a deeper understanding of the properties of organofluorine compounds. They are significantly stronger acids than their hydrocarbon counterparts and exhibit high surface activity. wikipedia.orgacs.org Research continues to explore their behavior at interfaces, which is crucial for both their industrial applications and their environmental distribution. acs.org

Structural Diversity and Nomenclature of Perfluoroalkyl Carboxylic Acid Homologs

PFCAs are a diverse class of chemicals. The basic structure consists of a perfluoroalkyl chain of varying length attached to a carboxylic acid group. tandfonline.com The nomenclature often uses acronyms that indicate the number of carbons. For instance, perfluorobutanoic acid (PFBA) has four carbons, while perfluorooctanoic acid (PFOA) has eight. nih.gov

The Organisation for Economic Co-operation and Development (OECD) defines "long-chain" PFCAs as those with seven or more perfluorinated carbons (which corresponds to eight or more carbons in the entire molecule, including the carboxylic acid carbon). acs.orgnih.govnih.gov Conversely, "short-chain" PFCAs have fewer than seven perfluorinated carbons. This distinction is important because long-chain PFCAs are generally considered more bioaccumulative. nih.gov

The structural diversity of PFAS extends beyond simple linear chains. Industrial production can result in branched isomers, which may account for a significant portion of the total concentration of a given PFCA in the environment. frontiersin.org Furthermore, the broader category of PFAS includes compounds that can degrade into PFCAs, known as precursors. These precursors, which include substances like fluorotelomer alcohols (FTOHs), add another layer of complexity to the environmental occurrence of PFCAs. itrcweb.orgitrcweb.org

Properties

CAS No.

85169-33-1

Molecular Formula

C7H16BNO3

Molecular Weight

173.02 g/mol

IUPAC Name

boric acid;N,N-diethylprop-2-yn-1-amine

InChI

InChI=1S/C7H13N.BH3O3/c1-4-7-8(5-2)6-3;2-1(3)4/h1H,5-7H2,2-3H3;2-4H

InChI Key

IODGZHNZZXXHPM-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.CCN(CC)CC#C

Origin of Product

United States

Synthetic Methodologies for Perfluoroalkyl Carboxylic Acids

Established Reaction Pathways for Perfluoroalkyl Carboxylic Acid Synthesis

The industrial production of PFCAs has historically relied on a few key chemical processes. These established pathways, including electrochemical fluorination, telomerization, and oxidative degradation of precursor compounds, have been the cornerstones of PFCA manufacturing for decades.

Electrochemical Fluorination Mechanisms

Electrochemical fluorination (ECF), also known as electrofluorination, is a fundamental method for producing fluorocarbon-based compounds. wikipedia.org The most prominent of these methods is the Simons process, developed in the 1930s. 3fff.co.ukwikipedia.org This process involves the electrolysis of a solution containing an organic compound, typically a carboxylic acid fluoride (B91410) or chloride, in anhydrous hydrogen fluoride (HF). wikipedia.orgnih.govriwa-rijn.org

C_n_H_(2n+1)COF + (2n+1) HF → C_n_F_(2n+1)COF + (2n+1) H_2

The resulting perfluoroacyl fluoride is then hydrolyzed to yield the corresponding perfluoroalkyl carboxylic acid. researchgate.net

A key characteristic of the ECF process is its free-radical nature, which can lead to rearrangements and fragmentation of the carbon chain. nih.govnih.gov This results in a product mixture that contains not only the desired linear PFCA but also a significant proportion of branched isomers (approximately 20-30%) and homologues of varying chain lengths. riwa-rijn.orgnih.govresearchgate.net

Table 1: Characteristics of the Electrochemical Fluorination (ECF) Process

FeatureDescription
Process Name Simons Electrochemical Fluorination (ECF) Process 3fff.co.ukwikipedia.org
Reactants Organic feedstock (e.g., octanoyl fluoride), Anhydrous Hydrogen Fluoride (HF) nih.govnih.gov
Mechanism Electrolysis in HF, replacement of C-H with C-F bonds wikipedia.orgnih.gov
Key Product Perfluoroacyl fluoride (e.g., perfluorooctanoyl fluoride) wikipedia.orgriwa-rijn.org
Final Step Hydrolysis of the perfluoroacyl fluoride to PFCA researchgate.net
Isomer Profile Produces a mixture of linear (~70-80%) and branched (~20-30%) isomers nih.govresearchgate.net
Byproducts Homologues with different carbon chain lengths, fragmentation products nih.govresearchgate.net

Telomerization Process in Perfluoroalkyl Carboxylic Acid Formation

Telomerization is another major industrial process used to manufacture perfluoroalkyl substances, which serve as precursors to PFCAs. 3fff.co.uknih.gov This process involves the reaction of a "telogen," which is a substance that provides the end groups of the polymer chain, with a "taxogen," an unsaturated compound that provides the repeating monomer units. nih.gov

In a typical process for creating PFCA precursors, a perfluoroalkyl iodide (PFAI), such as pentafluoroethyl iodide (C_2_F_5_I), acts as the telogen. nih.gov This is reacted with tetrafluoroethylene (B6358150) (TFE, CF_2_=CF_2), the taxogen, in a radical chain reaction. nih.govrsc.org This first step produces a mixture of longer-chain perfluoroalkyl iodides, often referred to as "Telomer A". nih.govclu-in.org

C_m_F_(2m+1)I + n(CF_2_=CF_2) → C_m_F_(2m+1)(CF_2_CF_2)_n_I (Telomer A)

These Telomer A intermediates can be further reacted, for instance with ethylene, to produce fluorotelomer iodides ("Telomer B"). nih.govclu-in.org The perfluoroalkyl iodide intermediates (Telomer A) can be converted into PFCAs through subsequent oxidation steps. nih.govacs.org For example, subjecting the telomer to oleum (B3057394) (fuming sulfuric acid) oxidation can yield the corresponding PFCA. nih.gov

A significant distinction of the telomerization process is that when linear telogens and taxogens are used, the resulting products have almost exclusively linear perfluoroalkyl chains. researchgate.netnih.gov This contrasts sharply with the mixed isomer profile generated by electrochemical fluorination. nih.gov

Table 2: Overview of the Telomerization Process for PFCA Precursors

StepReactantsProductCommon Name
1. Telomerization Perfluoroalkyl iodide (telogen) + Tetrafluoroethylene (taxogen) nih.govC_m_F(2m+1)(CF_2_CF_2)n_ITelomer A nih.gov
2. Ethoxylation Telomer A + Ethylene nih.govC_m_F(2m+1)(CF_2_CF_2)n_CH_2_CH_2_ITelomer B nih.gov
3. Conversion to PFCA Telomer A/B or derivatives + Oxidizing agents nih.govacs.orgC_n_F(2n+1)COOHPerfluoroalkyl Carboxylic Acid

Oxidative Degradation of Precursors to Perfluoroalkyl Carboxylic Acids

PFCAs can be formed through the oxidative degradation of various volatile or semi-volatile precursor compounds. This degradation can occur both as part of a manufacturing process and in the environment. Key precursors include fluorotelomer alcohols (FTOHs), fluorotelomer olefins (FTOs), and fluorotelomer acrylates (FTAcs). utoronto.capops.intnih.gov

Another manufacturing route involves the ozonation of fluorotelomer olefins (FTOs, C_n_F_(2n+1)CH=CH_2). researchgate.netpops.int This method is believed to be used for the production of odd-carbon-number PFCAs, such as PFNA. researchgate.net

Furthermore, the biodegradation of FTOHs in aquatic systems and soil is another pathway leading to PFCA formation. nih.govnih.govutoronto.ca Microbial systems can oxidize FTOHs to the corresponding fluorotelomer aldehyde, then to a fluorotelomer carboxylic acid, which can undergo a β-oxidation-like mechanism to ultimately yield stable PFCAs like PFOA. nih.govutoronto.ca

Novel Approaches in Perfluoroalkyl Carboxylic Acid Synthesis

Research into new synthetic methods for PFCAs and related compounds is ongoing, driven by the need for greater efficiency, selectivity, and improved environmental profiles. One area of development is "fluorous chemistry," which utilizes highly fluorinated compounds to facilitate separations in chemical synthesis. wikipedia.org This approach involves attaching a perfluoroalkyl group, or "ponytail," to a reagent or catalyst as an affinity tag. wikipedia.orgresearchgate.net This allows the tagged species to be selectively separated from the reaction mixture using a fluorous solvent, which can streamline purification and catalyst recycling, aligning with principles of green chemistry. wikipedia.orgacs.org

Direct fluorination using elemental fluorine is another approach that has been refined. baritainer.comresearchgate.net While historically challenging to control, modern methods allow for the surface fluorination of materials or the liquid-phase direct fluorination of partially-fluorinated precursors to create perfluorinated products. baritainer.comresearchgate.net For instance, direct fluorination of a partially-fluorinated ester, followed by thermolysis, can yield the desired perfluorinated product while recovering the starting perfluoroacyl fluoride. researchgate.net

Principles of Green Chemistry in Perfluoroalkyl Carboxylic Acid Synthesis

The principles of green chemistry are increasingly influencing the production of fluorochemicals, including PFCAs. A major focus has been the shift from long-chain PFCAs (like PFOA with eight carbons) to shorter-chain alternatives, such as perfluorohexanoic acid (PFHxA, six carbons) and perfluorobutanoic acid (PFBA, four carbons). foodpackagingforum.orgresearchgate.net This shift is driven by concerns over the persistence, bioaccumulation, and potential toxicity of long-chain compounds. researchgate.net

In addition to shortening the perfluoroalkyl chain, other strategies include introducing heteroatoms, like oxygen, into the chain to create compounds such as perfluoroethercarboxylic acids (PFECAs). foodpackagingforum.orgresearchgate.net These structural modifications are intended to create molecules that are less persistent and bioaccumulative while retaining the desired chemical properties. researchgate.net The development of these alternatives reflects the green chemistry principle of designing safer chemicals. researchgate.netacs.org Furthermore, synthetic strategies that improve efficiency and reduce waste, such as the fluorous chemistry techniques that enable catalyst recycling, also represent an application of green chemistry principles to PFCA-related manufacturing. acs.org

Advanced Analytical Methodologies for Perfluoroalkyl Carboxylic Acids Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid, providing the necessary separation from complex sample matrices prior to detection. Both liquid and gas chromatography have been employed for this purpose.

Liquid Chromatography Applications in Perfluoroalkyl Carboxylic Acid Analysis

Liquid chromatography (LC) is the most prevalent technique for the analysis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid and other polar, non-volatile PFCAs. nih.govrsc.org The method typically involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), sometimes with additives like ammonium (B1175870) acetate (B1210297) or formic acid to control pH and improve peak shape. fda.gov

The U.S. Environmental Protection Agency (EPA) has developed standardized methods, such as EPA Method 537.1 and EPA Method 533, for the determination of PFAS, including 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid, in drinking water. epa.gov These methods utilize solid-phase extraction (SPE) to concentrate the analytes from water samples, followed by LC separation and subsequent detection. epa.gov For instance, EPA Method 537.1 has a quantitation limit for this compound of 4.3 ng/L, while Method 533 can quantify it down to 3.7 ng/L. epa.gov

Research has demonstrated the application of LC coupled with high-resolution mass spectrometry for the quantification of thirty-three PFAS, including 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid, in complex matrices like animal liver. nih.govresearchgate.net In such studies, sample preparation is critical and often involves extraction with acetonitrile followed by clean-up steps to remove interfering substances. nih.govresearchgate.net The use of isotopically labeled internal standards, such as 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-13C3-propanoic acid, is a common practice to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. fda.govshimadzu.com

Table 1: Examples of LC Methods for 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic Acid Analysis

EPA Method Analyte Quantitation Limit (ng/L) Matrix
EPA 537.1 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid 4.3 Drinking Water
EPA 533 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid 3.7 Drinking Water

Gas Chromatography Applications in Perfluoroalkyl Carboxylic Acid Analysis

Gas chromatography (GC) is less commonly used for the direct analysis of PFCAs like 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid due to their low volatility and high polarity. To make them suitable for GC analysis, a derivatization step is typically required to convert the carboxylic acid group into a more volatile ester form.

While direct GC analysis is not standard, GC is crucial for analyzing volatile PFAS and thermal decomposition products that may be associated with 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid. For example, in studies of industrial emissions from thermal processes involving fluoropolymers, GC-MS has been used to identify and quantify volatile organic compounds. tandfonline.com One known thermal decomposition product of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid is heptafluoropropyl-1,2,2,2-tetrafluoroethyl ether (Fluoroether E1), which is a volatile compound readily analyzed by GC. tandfonline.com Standardized methods, such as those outlined for textiles, may use GC for the determination of selected volatile fluorinated substances. iteh.ai

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is the definitive detection method for PFCAs, offering high sensitivity and selectivity. When coupled with chromatographic separation, it provides a powerful tool for both quantification and structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Perfluoroalkyl Carboxylic Acid Analysis

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the workhorse for the targeted quantification of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid. fda.govshimadzu.comaccustandard.com This technique involves the selection of a specific precursor ion (the deprotonated molecule [M-H]⁻ in the case of this acid), its fragmentation through collision-induced dissociation, and the monitoring of specific product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for very low detection limits. fda.gov

For 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (molecular weight 330 g/mol ), the transition from the precursor ion m/z 329 to a characteristic product ion is monitored. htslabs.com Regulatory methods, such as those developed by the FDA for food analysis, rely on LC-MS/MS for the determination of a suite of PFAS including this compound. fda.govaccustandard.com The method specifies the use of MRM transitions for identification and quantification, ensuring reliable results in complex food matrices. fda.gov The analytical range for this compound in aqueous samples is often set between 10 - 400 ng/L. shimadzu.com

High-Resolution Mass Spectrometry (HRMS) in Perfluoroalkyl Carboxylic Acid Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification and confirmation of compounds, especially in non-targeted screening approaches. researchgate.netnist.govnih.gov For 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid, HRMS can determine its elemental composition from its exact mass, providing a high degree of confidence in its identification. nih.gov

HRMS is particularly useful in complex environmental studies where numerous unknown PFAS may be present. nih.gov Researchers have used LC-HRMS to identify a wide range of perfluorinated ether acids in river water, confirming their continued presence and helping to track their fate in the environment. nih.gov In targeted analysis, HRMS can be combined with tandem MS techniques (e.g., full MS/dd-MS²) to achieve a combination of accuracy, sensitivity, and selectivity in a single chromatographic run. nih.govresearchgate.net This approach has been successfully used to analyze animal liver samples, achieving a limit of quantification of 500 pg/g for 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid. nih.govresearchgate.net

Table 2: Mass Spectrometric Parameters for 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic Acid

Parameter Value Reference
Molecular Formula C6HF11O3 htslabs.com
Molecular Weight 330 g/mol htslabs.com
Precursor Ion [M-H]⁻ (m/z) 329 htslabs.com
Isotopic Labeled Standard 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-13C3-propanoic acid fda.govshimadzu.com

Ion Mobility Spectrometry for Perfluoroalkyl Carboxylic Acid Conformation and Dimerization Studies

Ion mobility spectrometry (IMS) is an advanced analytical technique that separates ions based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it can provide an additional dimension of separation, helping to resolve isomeric compounds that may not be separable by chromatography alone. While specific research focusing solely on the ion mobility of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid is emerging, the technique holds promise for studying the conformation of PFAS molecules and their potential to form dimers or other aggregates. The detection and concentration determination of this specific compound using IMS has been noted in patent literature, suggesting active development in this area. justia.com This capability is crucial for understanding the environmental transport and biological interactions of these compounds.

Table of Compound Names

Common Name/AcronymChemical Name
HFPO-DA, GenX2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid
PFOAPerfluorooctanoic acid
MHFPO-DA2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-13C3-propanoic acid
Fluoroether E1Heptafluoropropyl-1,2,2,2-tetrafluoroethyl ether

Sample Preparation and Extraction Techniques

The accurate determination of PFCAs in environmental and biological samples is often challenged by their low concentrations and the complexity of the sample matrix. aphrc.orga-z.lu Therefore, effective sample preparation and extraction techniques are crucial to isolate and concentrate the analytes of interest prior to instrumental analysis.

Solid-Phase Extraction (SPE) Methodologies for Environmental Matrices

Solid-phase extraction (SPE) is a widely adopted technique for the extraction and pre-concentration of PFCAs from various environmental matrices, including water, soil, and sediment. aphrc.orgmdpi.com The methodology involves passing a liquid sample through a solid sorbent material that retains the analytes. The analytes are then eluted with a small volume of a suitable solvent. The choice of sorbent is critical for achieving high extraction efficiency. mdpi.com

Weak anion-exchange (WAX) and hydrophilic-lipophilic balanced (HLB) polymeric sorbents are commonly used for PFCA extraction. mdpi.com For instance, a study comparing different SPE materials found that Oasis WAX cartridges provided good recoveries for a range of PFCAs. nih.gov The sample pH is a key parameter in the extraction process, as it influences the ionization state of the PFCAs. nih.gov

Table 1: Comparison of SPE Sorbent Performance for PFCA Extraction

SorbentTarget AnalytesSample MatrixKey FindingsReference
Oasis WAXC2-C8 PFCAsTap water, groundwater, surface waterQuantitative recoveries for PFCAs with >3 carbons; sample pH is a critical parameter. nih.gov
Strata X-AWC2-C8 PFCAsTap water, groundwater, surface waterLower and more variable recoveries for shorter-chain PFCAs compared to Oasis WAX. nih.gov
Polymeric SorbentsPFOA, PFNASeawaterAlternative to traditional C18 cartridges for seawater analysis. acs.org
Oasis WAXVarious PFASDustUsed for clean-up after accelerated solvent extraction, with recoveries from 80.2% to 95.2%. mdpi.com

Stir Bar Sorptive Extraction (SBSE) for Aqueous Samples

Stir bar sorptive extraction (SBSE) is a green analytical technique that offers a high pre-concentration factor for organic compounds from aqueous samples. mdpi.comdntb.gov.ua The method utilizes a magnetic stir bar coated with a sorbent material, typically polydimethylsiloxane (B3030410) (PDMS), which is introduced into the sample and stirred for a specific period. mdpi.com After extraction, the stir bar is removed and the analytes are thermally desorbed for gas chromatography (GC) analysis or liquid desorbed for liquid chromatography (LC) analysis. gcms.cz

A study on the analysis of PFCAs in water using SBSE coupled with thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) demonstrated low limits of detection (LOD) ranging from 21.17 ng/L to 73.96 ng/L and recovery rates between 47% and 97%. mdpi.com This method is advantageous due to its minimal solvent consumption and reduced sample handling. mdpi.comdntb.gov.ua Optimization of parameters such as extraction time, stirring speed, and sample pH is crucial for achieving high extraction efficiency. mdpi.com

Table 2: Optimized Parameters for SBSE of PFCAs in Water

ParameterOptimized Value/Range
Extraction Time60 - 240 min
Stirring Speed750 - 1500 rpm
Methanol Concentration0% - 20%
Salt (NaCl) Addition0% - 4% (w/v)

Data compiled from a study on SBSE-TD-GC-MS method development. mdpi.com

Ion-Pair Extraction for Perfluoroalkyl Carboxylic Acids

Ion-pair extraction is another effective technique for the isolation of PFCAs, particularly from complex matrices. This method involves the addition of an ion-pairing agent to the sample, which forms a neutral ion-pair with the anionic PFCA. dspsystems.eu This neutral complex can then be efficiently extracted into an organic solvent.

Tetrabutylammonium (B224687) (TBA) salts are commonly used as ion-pairing agents. dspsystems.eu A study on the determination of PFCAs in river water found that the addition of tetrabutylammonium bromide significantly improved extraction efficiency when using methanol as the elution agent. nih.gov This approach, coupled with GC-MS analysis, achieved low detection limits, comparable to more expensive LC-MS/MS instrumentation. nih.gov However, a potential drawback of ion-pair extraction is the co-extraction of matrix components, which can interfere with the final analysis. dspsystems.eu

Spectroscopic Characterization Techniques

Spectroscopic techniques play a vital role in the characterization of PFCAs, providing insights into their binding interactions and conformational structures.

Fluorescence Spectroscopy in Perfluoroalkyl Carboxylic Acid Binding Studies

Fluorescence spectroscopy is a sensitive technique used to study the binding interactions between PFCAs and proteins, such as human serum albumin (HSA). nih.govmdpi.com This method relies on the intrinsic fluorescence of proteins, which can be quenched or enhanced upon binding with other molecules. By monitoring the changes in fluorescence intensity, information about the binding mechanism, binding constants, and the number of binding sites can be obtained. acs.org

Studies have shown that the binding affinity of PFCAs to HSA increases with the length of the perfluoroalkyl chain. nih.govmdpi.comsigmaaldrich.com For example, perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA) exhibit a static quenching mechanism, indicating the formation of a complex with HSA. nih.govmdpi.com In contrast, shorter-chain PFCAs like perfluorobutanoic acid (PFBA) and perfluorohexanoic acid (PFHxA) show minimal interaction with HSA. nih.govmdpi.com

Table 3: Binding Characteristics of PFCAs with Human Serum Albumin (HSA)

PFCABinding to HSAQuenching MechanismPrimary Intermolecular ForcesReference
PFBALittle effect-- nih.govmdpi.com
PFHxALittle effect-- nih.govmdpi.com
PFOAForms complexStaticElectrostatic interactions nih.govmdpi.com
PFDAStronger binding than PFOAStaticHydrogen bonding and van der Waals interactions nih.govmdpi.com

Infrared Spectroscopy for Conformational Analysis of Perfluoroalkyl Carboxylic Acids

Infrared (IR) spectroscopy is a powerful tool for investigating the conformational changes in proteins induced by the binding of PFCAs. nih.govnih.gov The technique probes the vibrational modes of molecules, and for proteins, the amide I region (1600-1700 cm⁻¹) is particularly informative as it is sensitive to the secondary structure (α-helices, β-sheets, etc.). digitellinc.com

Studies utilizing Fourier Transform Infrared (FTIR) spectroscopy have demonstrated that the binding of PFOA and PFDA to HSA leads to a significant decrease in the α-helix and β-sheet content of the protein. nih.govnih.govrepec.org This indicates that the interaction with these long-chain PFCAs alters the protein's conformation. nih.gov In a study on the effects of PFCAs on plant proteins, PFBA was found to induce a dose-dependent reduction in α-helix content and an increase in β-sheet content in Brassica oleracea microgreens. digitellinc.com

X-ray Scattering for Molecular Interactions in Perfluoroalkyl Carboxylic Acid Solutions

High-energy small- and wide-angle X-ray scattering (SAXS/WAXS) has emerged as a powerful technique for characterizing the molecular interactions of short-chain PFCAs in aqueous solutions at atomic and nanometer length scales. osti.govnih.govroyalsocietypublishing.org Studies have been conducted on aqueous solutions of short-chain PFCAs, such as those with the general formula CF3[CF2]nCOOH where n is 1, 2, or 3, to understand their behavior in water. osti.govnih.govroyalsocietypublishing.org

Research findings from these X-ray scattering measurements, often combined with modeling techniques like Empirical Potential Structural Refinement, reveal significant insights into the molecular arrangements. osti.govnih.govresearchgate.net One key finding is the formation of nanoscale aggregates. osti.govnih.govroyalsocietypublishing.org These aggregates are described as denser channels of winding hydrogen-bonded chains of water molecules surrounding clusters of the acid molecules. osti.govnih.gov

The coordination number between the hydroxyl oxygen of the acid and the surrounding oxygen atoms of water molecules has been shown to increase with the length of the perfluoroalkyl chain. For instance, in a study of CF3[CF2]nCOOH solutions, the coordination number increased from 3.2 for n=1 to 4.1 for n=3. osti.govnih.govresearchgate.net This indicates a stronger interaction with water molecules for the longer-chain PFCAs.

Small-angle scattering data is often characterized by distinct peaks. For the n=3 acid, a sharp, high-intensity peak is observed at a scattering vector (Q) of approximately 0.2 Å⁻¹, and a smaller peak appears at about 1.2 Å⁻¹. osti.govnih.govresearchgate.net The intensity of these peaks tends to decrease as the chain length of the PFCA decreases. osti.govnih.govresearchgate.net The peak at the higher Q value is attributed to groupings of adjacent, non-bonded acid molecules, while the peak at the lower Q value is influenced by both correlations between acid molecules and water-water interactions. osti.govnih.gov These findings from X-ray scattering studies are crucial for understanding the environmental fate and transport of these persistent compounds. royalsocietypublishing.org

Table 1: Coordination Numbers of Short-Chain PFCAs in Aqueous Solution This interactive table provides data on the coordination number between the hydroxyl oxygen of the PFCA and surrounding water oxygen molecules.

PFCA (CF3[CF2]nCOOH) Chain Length (n) Coordination Number
Perfluoropropanoic acid 1 3.2
Perfluorobutanoic acid 2 3.8
Perfluoropentanoic acid 3 4.1

Method Validation and Quality Assurance in Perfluoroalkyl Carboxylic Acid Analysis

The reliable quantification of PFCAs in various matrices, such as surface water and food, is essential for exposure assessment and regulatory purposes. nih.govdiva-portal.orgnih.gov This necessitates rigorous method validation and the implementation of robust quality assurance and quality control (QA/QC) measures. nih.gov

Method validation for PFCA analysis typically involves assessing several key parameters, including linearity, limits of detection (LOD), limits of quantification (LOQ), recovery, precision (repeatability and reproducibility), and matrix effects. nih.govnih.gov For instance, a method for analyzing monohydrogen-substituted PFCAs in surface water was validated for a linearity of R² > 0.99, with method detection limits ranging from 0.03 to 0.75 ng/mL. nih.gov In another study focused on food matrices, an optimized method yielded recoveries greater than 70% and LOQs of 3.4 pg/g for perfluorooctanoic acid (PFOA). diva-portal.org

A variety of analytical techniques are employed for PFCA analysis, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a common and powerful tool. mdpi.comnih.gov However, cost-effective alternatives like gas chromatography (GC) with derivatization have also been developed and validated. nih.govresearchgate.net One such GC-based method for C4-C12 PFCAs in surface water, which involved solid-phase extraction (SPE) and anilide derivatization, demonstrated acceptable accuracy and precision, with recoveries in spiked blanks ranging from 62% to 118%. nih.govmdpi.com

Quality assurance is critical for ensuring the reliability of PFCA data. nih.gov This includes the use of procedural blanks, duplicate measurements, and calibration curves. mdpi.com For example, in the development of a stir bar sorptive extraction (SBSE) method, a deionized water blank was processed with each batch of samples to monitor for contamination. mdpi.com Interlaboratory comparison investigations and external quality assurance schemes are also vital for assessing and improving the analytical comparability and accuracy among different laboratories. nih.gov A pan-European program, HBM4EU, successfully used such schemes to establish a network of laboratories with high analytical comparability for PFAS analysis, with the mean relative standard deviation of results improving from 22% to 13% over four rounds. nih.gov

Non-targeted analysis (NTA) methods are also emerging as important tools for identifying a broader range of PFAS in environmental samples, complementing traditional targeted approaches. nih.gov However, data reporting and QA/QC procedures for NTA workflows require further standardization to minimize false positives and negatives. nih.gov

Table 2: Validation Parameters for a GC-μECD Method for PFCA Quantification in Spiked Water Samples This interactive table presents the recovery and relative standard deviation (RSD) for various PFCA congeners using a validated gas chromatography method.

Compound Recovery (%) RSD (%)
PFBA 62 19
PFPeA 75 15
PFHxA 88 12
PFHpA 95 10
PFOA 102 8
PFNA 118 9
PFDA 115 11
PFUnA 108 13
PFDoA 101 14

The chemical compound identified by EINECS number 285-976-8 is "orthoboric acid, compound with N,N-diethylprop-2-ynylamine" chemicalbook.com. This substance is not a Perfluoroalkyl Carboxylic Acid (PFCA).

The provided article outline focuses exclusively on the environmental transport and transformation of Perfluoroalkyl Carboxylic Acids. Due to the fundamental chemical differences between orthoboric acid, compound with N,N-diethylprop-2-ynylamine and PFCAs, it is not scientifically accurate or appropriate to apply the provided outline to EINECS 285-976-8.

Therefore, the requested article cannot be generated as the subject of the article and the required structure and content are incompatible.

Environmental Transport and Transformation of Perfluoroalkyl Carboxylic Acids

Computational Modeling of Environmental Fate and Transport

Atmospheric Chemical Transport Models for Global Fate

The global distribution of Perfluoroalkyl Carboxylic Acids (PFCAs) is significantly influenced by atmospheric transport, a complex process that is increasingly being elucidated through the use of atmospheric chemical transport models. These models are critical tools for understanding the formation, movement, and deposition of PFCAs and their precursors on a global scale. One of the key models utilized in this field is GEOS-Chem, a community-developed atmospheric chemistry model that simulates the transport and fate of fluorotelomer precursors and their degradation into PFCAs.

Simulations using models like GEOS-Chem have provided estimates of the atmospheric source of PFCAs, with global depositions ranging from 6 to 185 tonnes per year. For sensitive regions like the Arctic, the estimated atmospheric deposition is between 0.1 and 2.1 tonnes annually. These models incorporate the most current understanding of the chemical degradation of PFCA precursors, such as fluorotelomer alcohols (FTOHs), fluorotelomer olefins (FTOs), and fluorotelomer iodides (FTIs).

Research findings from these models indicate that the ratio of long-chain to short-chain PFCAs increases with distance from their source regions. This is a crucial observation for understanding the environmental impact in remote areas. While the models have successfully captured the general relationship between the abundance of PFCAs in rainwater and their chain length, as well as average deposition rates in mid-latitude and Arctic locations, they do show some discrepancies. For instance, models have been found to underestimate the deposition of certain long-chain PFCAs like perfluorododecanoic acid (PFDoA) and perfluorodecanoic acid (PFDA) at mid-latitudes, and perfluorononanoic acid (PFNA) at the Devon Ice Cap.

In addition to precursor transport, direct atmospheric and oceanic transport of PFCAs themselves are recognized as significant pathways for their long-range distribution. It has been estimated that oceanic transport contributes a substantial amount of perfluorooctanoic acid (PFOA) to the Arctic, potentially more than atmospheric transport and degradation of precursors. The interplay between atmospheric chemistry, transport, and deposition is vital for determining the quantity of PFCAs formed in the atmosphere and deposited in remote locations.

Table 1: Estimated Annual Deposition of PFCAs from Atmospheric Sources

Region Estimated Annual Deposition (tonnes/year)
Global 6 - 185
Arctic 0.1 - 2.1

Machine Learning Applications in Environmental Sorption Prediction

The environmental fate of PFCAs is heavily dependent on their sorption behavior in soil and sediment, which dictates their mobility and bioavailability. Predicting the soil sorption capacity for this large group of compounds is essential for environmental risk assessment. Traditional experimental methods for determining these parameters are often time-consuming and resource-intensive, creating a need for more efficient computational models. Machine learning (ML) has emerged as a powerful tool to address this challenge.

Recent studies have demonstrated the successful application of ML models to predict the solid-liquid distribution coefficients (Kd) of PFCAs in soils. These models are built using comprehensive datasets compiled from numerous literature sources, encompassing a wide range of PFAS compounds and soil types. For instance, one study utilized a dataset with 44 PFAS and 405 different soils to develop a robust predictive model. Another advanced ML tool, PFASorptionML, was developed using a dataset of 1,274 Kd entries for 49 different PFAS compounds.

These ML models integrate various PFAS-specific properties, such as molecular weight, hydrophobicity, and acid dissociation constants (pKa), with soil-specific characteristics like pH, organic carbon content, texture, and cation exchange capacity. Sensitivity analyses performed on these models have revealed that PFAS properties, particularly molecular weight and hydrophobicity, are the primary factors influencing sorption. Soil properties, especially organic carbon content, also play a significant role.

The predictive power of these ML models is noteworthy, with some achieving a high degree of accuracy (R² of 0.89 in one case). They have been shown to outperform existing prediction tools in both accuracy and scope. A key finding from these models is the confirmation that longer carbon chain lengths and higher hydrophobicity in PFCAs are positively correlated with stronger sorption to soil and sediment. By integrating with location-specific soil data repositories, these ML tools can generate spatial Kd maps, providing a valuable resource for environmental risk assessment and the management of PFAS-contaminated sites.

Table 2: Key Factors Influencing PFCA Sorption as Identified by Machine Learning Models

Category Influential Factors
PFAS Properties Molecular Weight, Hydrophobicity, Carbon Chain Length, Functional Groups
Soil Properties Organic Carbon Content, pH, Texture, Cation Exchange Capacity
Environmental Conditions pH

Theoretical and Molecular Interaction Studies of Perfluoroalkyl Carboxylic Acids

Quantum Chemical Approaches

Quantum chemical methods are powerful tools for elucidating the electronic structure, stability, and reactivity of perfluoroalkyl carboxylic acids (PFCAs) at the atomic level. These computational approaches provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) in Perfluoroalkyl Carboxylic Acid Research

Density Functional Theory (DFT) has become a cornerstone in the computational study of PFAS due to its favorable balance of accuracy and computational cost. acs.org DFT calculations allow for the investigation of a wide range of properties, from the geometries of molecules to their reactivity. For instance, DFT has been employed to study the thermal decomposition of PFECAs, including GenX, by calculating bond dissociation energies and identifying potential degradation pathways. researchgate.net

Recent research has highlighted the use of DFT to probe the interactions between PFAS and various materials. For example, DFT calculations have been used to investigate the binding mechanisms of GenX and other PFAS with surface-modified biopolymers, revealing the contributions of hydrophobic and electrostatic interactions. nih.govnsf.gov These studies provide binding energies that quantify the strength of these interactions. nih.govnsf.gov Furthermore, DFT has been instrumental in understanding the photocatalytic degradation of GenX, where it helps to elucidate the reaction mechanisms involving cleavage of the carboxyl and ether groups. nih.gov

While many DFT studies focus on static, time-independent properties, there is a growing interest in applying time-dependent DFT and other advanced quantum dynamical methods. acs.org These approaches can simulate the evolution of atomic positions and electronic structures over time, offering a more complete picture of dynamic processes like chemical reactions and excited-state phenomena. acs.org

Ab Initio and Semiempirical Computational Methods for Perfluoroalkyl Carboxylic Acids

Alongside DFT, ab initio and semiempirical methods also play a crucial role in PFCA research. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer high accuracy, though often at a greater computational expense. capes.gov.brnih.gov These methods have been used to study the dimerization of perfluoropolyether carboxylic acids, yielding heats of dimerization and elucidating the structures of acid-acid, salt-salt, and acid-salt dimers. capes.gov.br

Semiempirical methods, which incorporate some experimental data to simplify calculations, provide a faster, albeit sometimes less accurate, alternative. researchgate.netnih.gov These methods have been used to study the thermodynamic properties and conformational analysis of a range of PFCAs. researchgate.netnih.gov For example, semiempirical molecular orbital theory has been used to investigate the optimized structure and electronic properties of perfluorooctane (B1214571) sulfonate (PFOS), a related PFAS compound. researchgate.net The choice of method often depends on the specific research question and the size of the system being studied, with researchers frequently using a combination of these techniques to validate their findings. researchgate.netresearchgate.net

Intermolecular Interactions and Self-Assembly

The behavior of PFCAs in various environments is governed by a complex interplay of intermolecular forces. These interactions are responsible for properties such as solubility, binding to surfaces, and the formation of larger aggregates.

Hydrogen Bonding Networks in Perfluoroalkyl Carboxylic Acid Aqueous Systems

In aqueous solutions, hydrogen bonding is a dominant force. The carboxylic acid headgroup of PFCAs can act as both a hydrogen bond donor and acceptor, allowing it to integrate into the hydrogen bond network of water. rsc.orgnih.govmdpi.com However, the large, fluorinated tail of the molecule disrupts the local structure of water. The presence of ions can further influence these networks, with studies showing that ions can disrupt water clusters and alter their lifetimes. rsc.org The interaction of PFCAs with other molecules and surfaces is also mediated by hydrogen bonding. frontiersin.orgnsf.gov

Hydrophobic and Electrostatic Interactions in Solvation and Binding

The dual nature of PFCA molecules, with a hydrophilic carboxylic acid head and a hydrophobic and oleophobic (lipophobic) perfluoroalkyl tail, dictates their interaction with solvents and other molecules. The hydrophobic tail drives these molecules to avoid water, leading to aggregation or adsorption onto surfaces. This hydrophobic interaction is a key mechanism for the removal of PFAS from water using various adsorbent materials. mdpi.comresearchgate.net

Electrostatic interactions also play a critical role, particularly given that PFCAs are typically anionic at neutral pH. mdpi.com The negatively charged carboxylate group can engage in strong electrostatic attraction with positively charged surfaces or functional groups on other molecules. researchgate.netrsc.org The interplay between hydrophobic and electrostatic interactions is often synergistic, leading to strong binding of PFCAs to certain materials. researchgate.netresearchgate.netrsc.org The relative importance of these interactions can depend on factors such as the chain length of the PFCA and the pH of the solution. rsc.orgnih.gov For shorter-chain compounds like GenX, electrostatic interactions are often the predominant mode of sorption, while for longer-chain PFCAs, hydrophobic interactions become more significant. nih.gov

Summary of Intermolecular Interactions for GenX
Interaction TypeDescriptionSignificance in Aqueous Systems
Hydrogen BondingInteraction between the carboxylic acid headgroup and water molecules. frontiersin.orgnsf.govInfluences solubility and interaction with the aqueous environment.
Hydrophobic InteractionsThe tendency of the fluorinated tail to avoid water, leading to adsorption on non-polar surfaces. mdpi.comresearchgate.netA primary driving force for the removal of GenX from water using sorbents. researchgate.netrsc.org
Electrostatic InteractionsAttraction between the negatively charged carboxylate group (at neutral pH) and positively charged sites. mdpi.comrsc.orgnih.govCrucial for binding to charged materials and surfaces. researchgate.netresearchgate.net

Conformational Analysis of Perfluoroalkyl Carboxylic Acid Structures

The three-dimensional structure and flexibility of PFCA molecules influence their physical and chemical properties. Computational methods are essential for exploring the possible conformations of these molecules. nih.gov Studies have investigated the conformational preferences of PFCAs, including the potential for helical structures in longer perfluoroalkyl chains. researchgate.net The presence of an ether linkage in PFECAs like GenX introduces additional flexibility and can lead to different conformational and electronic properties compared to their perfluoroalkyl counterparts. service.gov.uk Understanding the conformational landscape is important for accurately predicting properties such as collision cross-sections in ion mobility spectrometry and for modeling their interactions with biological systems. nih.gov

Dimerization and Aggregation Phenomena in Perfluoroalkyl Carboxylic Acid Systems

Perfluoroalkyl carboxylic acids (PFCAs), including Perfluorotetradecanoic acid (PFTDA), are amphiphilic molecules characterized by a hydrophilic carboxylic acid headgroup and a hydrophobic, lipophobic perfluoroalkyl tail. This structure drives their tendency to self-assemble in aqueous solutions to minimize unfavorable interactions between the fluorinated tail and water. This self-assembly can manifest as dimerization at low concentrations and the formation of larger aggregates, such as micelles or other supramolecular structures, at higher concentrations.

Recent studies on per- and polyfluoroalkyl substances (PFAS) have indicated that these compounds form aggregates in solution, though these may not always be classical micelles. nih.gov Dynamic light scattering (DLS) measurements of similar PFAS solutions have shown that aggregates can form at concentrations near the predicted critical micelle concentration (CMC), and these structures may continue to grow in size with increasing solute concentration. nih.gov For long-chain PFCAs like PFTDA, the strong hydrophobicity of the extensive fluorinated tail leads to a greater propensity for aggregation compared to their shorter-chain counterparts. This is generally associated with a lower CMC, although specific CMC values for PFTDA are not widely reported in the literature. This aggregation behavior is a key factor in their environmental interactions, such as in coagulation processes where PFTDA has been shown to be effectively removed in the presence of humic or tannic acids, a process influenced by molecular aggregation. researchgate.netresearchgate.net Theoretical models suggest that for some PFCAs, a molecular aggregation process occurs during adsorption, particularly at elevated temperatures. researchgate.net

Interactions with Model Environmental and Biological Interfaces

The unique amphiphilic nature of PFTDA governs its interactions with environmental and biological interfaces, leading to significant accumulation and binding phenomena.

As a surfactant, Perfluorotetradecanoic acid is highly surface-active and readily adsorbs at air-liquid interfaces. publish.csiro.aucymitquimica.comcymitquimica.com The mechanism is driven by the minimization of free energy; the hydrophobic and lipophobic perfluoroalkyl chain is expelled from the bulk aqueous phase to the less polar air phase, while the hydrophilic carboxylate headgroup remains in the water. This alignment results in a significant reduction of the surface tension of the water. acs.org

Summary of Findings on Interfacial Behavior of PFTDA
FindingObservationReference
Surface ActivityExhibits high surface activity, leading to low surface tension in aqueous solutions. cymitquimica.comcymitquimica.com
Chain Length EffectAdsorption at the air-water interface increases with PFAA chain length; PFTDA is highly adsorptive. acs.orgresearchgate.net
Monolayer FormationReadily forms stable, condensed monolayers at the air-water interface. arxiv.org
Dominance in MixturesLonger-chain PFCAs dominate the surface activity in mixed surfactant systems. nih.gov

Perfluoroalkyl carboxylic acids are known to bind to various proteins, with serum albumin being a primary transport protein in the blood. oup.comnih.gov This binding significantly influences their distribution and bioaccumulation. The affinity of PFCAs for proteins like albumin and fatty acid binding proteins (FABPs) generally increases with the length of the perfluorinated carbon chain, a trend attributed to enhanced hydrophobic and van der Waals interactions. oup.comacs.org

Studies on the thermodynamics of PFCA-protein binding, such as the interaction between perfluorodecanoic acid (a C10 analogue) and human serum albumin (HSA), reveal a spontaneous binding process. researchgate.net The negative enthalpy (ΔH) and entropy (ΔS) values for this interaction suggest that van der Waals forces and hydrogen bonds are the predominant driving forces. researchgate.net

While specific kinetic and thermodynamic data for PFTDA are scarce, research on its close analogue, perfluorotridecanoic acid (PFTrDA, C13), provides valuable insight into its plasma protein binding (PPB) behavior. In a comparative study, PFTrDA exhibited very high protein binding, though its unbound fraction was slightly greater than some PFCAs with intermediate chain lengths, suggesting a complex relationship between chain length and binding affinity for very long-chain compounds. nih.gov PFTDA also interacts with other macromolecules, such as fatty acid-binding proteins (FABPs). Research on perfluorohexadecanoic acid (PFHxDA, C16) binding to FABP4 revealed a high-affinity interaction comparable to that of endogenous fatty acids, driven by enhanced hydrophobic contacts within the protein's binding cavity. acs.orgdigitellinc.com This suggests PFTDA likely binds strongly to FABPs as well, potentially impacting lipid transport and metabolism. digitellinc.com

Plasma Protein Binding of Long-Chain Perfluorocarboxylic Acids
CompoundCarbon Chain LengthFraction Unbound (fup)Percent BoundReference
Perfluoroheptanoic acid (PFHpA)70.000499.96% nih.gov
Perfluorooctanoic acid (PFOA)80.001099.90% nih.gov
Perfluorotridecanoic acid (PFTrDA)130.043395.67% nih.gov
Thermodynamic Parameters for Perfluorodecanoic Acid (PFDA) Binding to Human Serum Albumin (HSA)
ParameterValueImplicationReference
ΔG (Gibbs Free Energy)-7.2683 kcal·mol-1Spontaneous interaction researchgate.net
ΔH (Enthalpy)-2.718 x 104 cal·mol-1Interaction driven by van der Waals forces and hydrogen bonds researchgate.net
ΔS (Entropy)-66.8 cal·mol-1·K-1

Research Applications and Emerging Directions in Perfluoroalkyl Carboxylic Acid Science

Perfluoroalkyl Carboxylic Acids as Environmental Tracers for Global Circulation

The detection of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid in remote environments underscores its potential as an environmental tracer for understanding global circulation patterns of emerging contaminants. Its physicochemical properties, including high water solubility and persistence, facilitate its long-range transport from industrial sources to pristine regions.

Recent research has provided compelling evidence of the global distribution of HFPO-DA. Notably, it has been detected in Arctic seawater for the first time, confirming its capacity for long-range oceanic and atmospheric transport. uri.eduresearchgate.netsunderlandlab.org A study investigating the spatial distribution of 29 per- and polyfluoroalkyl substances (PFASs) along a transect from Europe to the Arctic Ocean found HFPO-DA in 90% of the seawater samples. sunderlandlab.orgacs.org The mean concentration of HFPO-DA was 30 pg/L, with concentrations decreasing from the Norwegian Coastal Current towards the Norwegian Atlantic Current, indicating transport from European coastal waters to the Arctic. sunderlandlab.org The most distant sample in which HFPO-DA was detected was approximately 600 km from Svalbard and northern Scandinavia and about 800 km from Greenland, providing a minimum estimate for its long-range transport. sunderlandlab.orgacs.org

The presence of HFPO-DA in the Arctic suggests that it, along with other PFCAs, can be used to trace the movement of pollutants via oceanic currents and atmospheric deposition. The varying concentrations and compositions of different PFCAs in regions like the Fram Strait, a major gateway to the Arctic Ocean, can help differentiate between atmospheric and oceanic transport pathways. uri.eduresearchgate.net For instance, higher ratios of certain PFCAs in outflowing Arctic water compared to inflowing Atlantic water suggest a significant contribution from atmospheric sources. researchgate.net

The following table summarizes the concentrations of HFPO-DA and other selected PFCAs detected in the Atlantic gateway to the Arctic Ocean, highlighting their prevalence in this remote environment.

CompoundMean Concentration (pg/L)Detection Frequency (%)Contribution to Total PFAS (%)
HFPO-DA30908 ± 4
PFOA6610020 ± 3

This data is based on a study of seawater samples collected from Europe to the Arctic. sunderlandlab.orgacs.org

Methodological Advancements in Perfluoroalkyl Carboxylic Acid Analysis

The increasing concern over the environmental presence of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid has driven the development and refinement of analytical methods for its detection and quantification in various matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary technique employed for the analysis of HFPO-DA and other PFCAs. nih.gov

However, the analysis of HFPO-DA presents unique challenges. One significant issue is the in-source fragmentation and the formation of dimers and dimer adducts during mass spectrometry analysis, which can detract from the signal of the deprotonated molecule ([M-H]⁻) typically used for quantification. nih.gov Despite these challenges, HFPO-DA has been successfully incorporated into existing targeted PFAS analytical methods. nih.gov

Current LC-MS methods generally achieve adequate chromatographic resolution for HFPO-DA. The multiple reaction monitoring (MRM) transitions commonly used for its quantification are based on the loss of the carboxyl group (-CO2) and the cleavage of the ether linkage. nih.gov Compared to other PFCAs analyzed concurrently, HFPO-DA often exhibits relatively lower sensitivity. nih.gov

Recent advancements in analytical methodologies focus on improving sensitivity, reducing matrix effects, and expanding the range of detectable PFCAs and their transformation products. Techniques such as stir bar sorptive extraction (SBSE) coupled with thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) are being explored as green analytical methods for PFCAs in water samples. mdpi.com While the gold standard remains LC-MS/MS, these alternative methods offer potential for cost-effective and sensitive analysis. mdpi.com

The following table provides an overview of typical performance parameters for the analysis of various PFCAs, including HFPO-DA, using established analytical methods.

Analytical MethodMatrixLimits of Detection (LODs)Limits of Quantification (LOQs)
LC-MS/MSWaterng/L to µg/L rangeng/L to µg/L range
SBSE-TD-GC-MSWastewater21.17 ng/L to 73.96 ng/L< 200 ng/L

These values are indicative and can vary depending on the specific instrumentation, method parameters, and sample matrix.

Research on Advanced Oxidation and Reduction Processes for Perfluoroalkyl Carboxylic Acid Transformation

The persistence of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid in the environment has spurred research into effective degradation technologies. Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are among the most promising approaches for the transformation of this and other PFCAs.

Advanced Oxidation Processes (AOPs):

AOPs utilize highly reactive species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), to break down recalcitrant organic pollutants. However, studies have shown that HFPO-DA is notably resistant to oxidation by some AOPs. For instance, in a UV/persulfate system, which generates sulfate radicals, less than 5% of HFPO-DA was oxidized after 3 hours. acs.org This resistance is attributed to the protective effect of the trifluoromethyl (-CF₃) branch on the α-carbon, which hinders attack by sulfate radicals. researchgate.net

In contrast, electrochemical and thermally-activated persulfate methods have demonstrated success in degrading HFPO-DA. nih.govresearchgate.net The proposed oxidative degradation pathway involves an initial electron transfer at the anode surface, leading to decarboxylation and the formation of an alkyl radical. This radical then reacts with hydroxyl radicals to form an unstable alcohol, which subsequently undergoes elimination of -CF₃ and HF to form shorter-chain fluorinated compounds like pentafluoropropionic acid (PFPrA) and trifluoroacetic acid (TFA), and ultimately mineralizes to CO₂ and fluoride (B91410) ions. researchgate.netnih.gov

Advanced Reduction Processes (ARPs):

ARPs, which employ powerful reducing agents like the hydrated electron (eₐₒ⁻), have shown significant efficacy in degrading HFPO-DA. In a UV/sulfite system, HFPO-DA was readily degraded and defluorinated, with the compound becoming undetectable after 2 hours and over 90% of fluoride ions recovered after 6 hours. acs.orgbohrium.com Mechanistic studies suggest that the ether bond in the HFPO-DA molecule is a favorable point of attack for the hydrated electron. acs.org The degradation proceeds through the formation of stable intermediates such as trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPrA). acs.orgresearchgate.net

Recent research has also explored enhancing reductive degradation by using catalysts. For example, the presence of α-Fe₂O₃ nanoparticles in a UV/sulfite system has been shown to accelerate the defluorination of GenX by providing an attractive force and protecting the hydrated electrons from quenching. acs.org

The table below summarizes the effectiveness of different AOPs and ARPs on the degradation of HFPO-DA.

ProcessKey ReactantDegradation EfficiencyKey Findings
UV/Persulfate (Oxidation)SO₄•⁻<5% after 3 hoursResistant to oxidation due to molecular structure. acs.org
Electrochemical/Thermal Persulfate (Oxidation)SO₄•⁻, •OHEffectiveDegradation initiated by electron transfer. nih.govresearchgate.net
UV/Sulfite (Reduction)eₐₒ⁻>90% defluorination after 6 hoursEther bond is a key point of attack. acs.org

Development of Sustainable Alternatives and their Environmental Behavior

The development of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA) was a direct result of the phase-out of long-chain PFCAs like perfluorooctanoic acid (PFOA) due to their environmental persistence and toxicity. HFPO-DA, with its ether linkage and shorter carbon chain, was introduced as a more degradable and less bioaccumulative alternative. acs.orgnih.govnih.gov However, the widespread detection of HFPO-DA in the environment and concerns about its own potential for persistence and toxicity have raised questions about its suitability as a sustainable substitute. nih.govacs.org

Research is ongoing to identify and develop even safer and more sustainable alternatives to both long-chain PFCAs and their fluorinated replacements like HFPO-DA. The focus of this research is on several key areas:

Non-fluorinated alternatives: The most sustainable long-term solution is the replacement of PFAS with non-fluorinated substances that can provide the desired functionality without the associated environmental and health risks. For applications such as food packaging, high-performance barrier coatings made from renewable and biodegradable sources are being developed. beroeinc.com Water-based coatings are also being explored as alternatives that are biodegradable and have received certification for their environmental safety. beroeinc.com

Alternative fluorinated chemistries: While the ultimate goal is to move away from fluorinated compounds, some research focuses on developing fluorinated alternatives with significantly improved environmental profiles. This includes compounds that are more readily biodegradable and have lower potential for bioaccumulation and toxicity.

Green chemistry principles: The design of new chemicals and processes is increasingly guided by the principles of green chemistry. This involves considering the entire life cycle of a chemical, from its synthesis to its ultimate fate in the environment, to minimize its adverse impacts.

The environmental behavior of any potential alternative is a critical factor in its evaluation. This includes assessing its persistence, mobility, bioaccumulation potential, and toxicity. The experience with HFPO-DA has highlighted the importance of thorough and proactive assessment of replacement chemicals before their widespread industrial use.

The following table presents some examples of the types of sustainable alternatives being explored for applications where PFCAs have traditionally been used.

ApplicationTraditional PFCACurrent AlternativePotential Sustainable Alternatives
Fluoropolymer ManufacturingPFOAHFPO-DA (GenX)Non-fluorinated polymerization aids, alternative polymerization technologies.
Food PackagingLong-chain PFCAsShort-chain PFCAsRenewable and biodegradable barrier coatings (e.g., VerdeCoat®), water-based gluable coatings (e.g., HydraBan®). beroeinc.com

Integration of Multi-Omics Data in Perfluoroalkyl Carboxylic Acid Environmental Research

The advent of multi-omics technologies, including transcriptomics, proteomics, and metabolomics, is revolutionizing the field of environmental toxicology by providing a comprehensive understanding of the molecular mechanisms underlying the effects of contaminants like 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid. These approaches allow for the simultaneous analysis of thousands of genes, proteins, and metabolites, offering a holistic view of the biological response to chemical exposure.

Several studies have utilized multi-omics approaches to investigate the effects of HFPO-DA in various biological models:

Transcriptomics: Studies on mice exposed to HFPO-DA have revealed significant changes in gene expression in the liver. nih.govfrontiersin.orgnih.gov A predominant finding is the activation of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway, which is involved in lipid metabolism. frontiersin.orgnih.govtoxstrategies.com At lower doses, there is an upregulation of genes associated with peroxisomal and mitochondrial fatty acid β-oxidation, consistent with the observed hepatocellular hypertrophy. nih.govfrontiersin.orgnih.gov At higher concentrations, pathways related to the cell cycle, apoptosis, and complement cascades are affected. frontiersin.orgnih.gov Transcriptomic analyses in pregnant mice and their fetuses have also shown that both PFOA and GenX impact similar biological pathways related to liver toxicity, including fatty acid metabolism and oxidative phosphorylation. epa.gov

Metabolomics: Metabolomic studies in developing zebrafish exposed to GenX have identified alterations in metabolic pathways. Although less pronounced than the effects of other short-chain PFAS like PFBS, GenX exposure did lead to significant changes in one targeted metabolite and 17 metabolic pathways, primarily impacting amino acid metabolism. nih.gov These findings suggest that GenX can cause global metabolic dysregulation, particularly in pathways related to growth and development. nih.gov

Proteomics: Comparative proteomics in Drosophila has shown that GenX exposure can lead to metabolic defects and inflammation in astrocytes. nih.govacs.org These findings suggest a potential link between GenX exposure and neurodegeneration. nih.gov

The integration of these different omics datasets provides a more complete picture of the adverse outcome pathways associated with HFPO-DA exposure. For example, the transcriptomic data showing PPARα activation is consistent with the metabolomic findings of altered lipid metabolism. This integrated approach is crucial for identifying sensitive biomarkers of exposure and effect, understanding the mechanisms of toxicity, and improving human health risk assessment for this and other emerging contaminants.

The following table summarizes key findings from multi-omics studies on HFPO-DA.

Omics ApproachModel OrganismKey Findings
TranscriptomicsMiceActivation of PPARα signaling; altered fatty acid metabolism, cell cycle, and apoptosis pathways in the liver. nih.govfrontiersin.orgnih.govepa.gov
MetabolomicsZebrafishAlterations in amino acid, carbohydrate, and lipid metabolism pathways. nih.gov
ProteomicsDrosophilaMetabolic defects and neuroinflammation in astrocytes. nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.